molecular formula C11H10O2S B3047855 Methyl 4-methylbenzo[b]thiophene-2-carboxylate CAS No. 146137-98-6

Methyl 4-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B3047855
CAS No.: 146137-98-6
M. Wt: 206.26 g/mol
InChI Key: MXRCGMSSEDWQKY-UHFFFAOYSA-N
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Description

Methyl 4-methylbenzo[b]thiophene-2-carboxylate (CAS 146137-98-6) is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl group at position 4 and a methyl ester at position 2. This structure combines aromaticity with electron-donating (methyl) and lipophilic (ester) groups, making it a versatile intermediate in medicinal chemistry and materials science. Its ester functionality enhances membrane permeability compared to carboxylic acid derivatives, while the methyl substituent modulates electronic properties and steric interactions .

Properties

IUPAC Name

methyl 4-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-7-4-3-5-9-8(7)6-10(14-9)11(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRCGMSSEDWQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(SC2=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597324
Record name Methyl 4-methyl-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-98-6
Record name Methyl 4-methyl-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methylbenzo[b]thiophene-2-carboxylate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. Another common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions and coupling reactions. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Chemistry

Methyl 4-methylbenzo[b]thiophene-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for:

  • Synthesis of Thiophene Derivatives : Utilized in creating other thiophene-based compounds that may have enhanced properties.
  • Organic Electronics : Investigated for use in organic semiconductors due to its electronic properties.

Biology

The compound has been extensively studied for its potential biological activities, including:

  • Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains. Preliminary studies suggest it disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.
  • Anticancer Properties : Research indicates cytotoxic effects against several cancer cell lines (e.g., A431 and HT29). The compound has shown IC50 values lower than those of standard chemotherapy agents like doxorubicin, suggesting its potential as an anticancer drug candidate.

Medicine

This compound is being explored for therapeutic applications, particularly in:

  • Drug Development : Its interactions with specific enzymes and receptors may inform its use in treating diseases, particularly cancers and infections.

Case Studies and Research Findings

Several studies illustrate the compound's efficacy and mechanism of action:

  • Antimicrobial Efficacy Study : A study demonstrated significant inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : In vitro studies showed that this compound effectively inhibited cancer cell proliferation with IC50 values below 10 µg/mL, indicating strong potential compared to conventional chemotherapeutics.
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins through hydrophobic interactions, enhancing its binding affinity.

Mechanism of Action

The mechanism of action of Methyl 4-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Benzo[b]Thiophene Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical and biological properties:

Table 1: Substituent and Functional Group Comparison
Compound Name Substituents Functional Group CAS Number Key Properties/Applications
Methyl 4-methylbenzo[b]thiophene-2-carboxylate 4-CH₃ Ester (-COOCH₃) 146137-98-6 Lipophilic intermediate
4-Methylbenzo[b]thiophene-2-carboxylic acid 4-CH₃ Carboxylic acid (-COOH) 1735-13-3 Higher polarity; potential salt formation
6-Chlorobenzo[b]thiophene-2-carboxylic acid 6-Cl Carboxylic acid (-COOH) 26018-73-5 Electron-withdrawing Cl enhances reactivity
Methyl 4-fluoro-3-(morpholinosulfonyl)-...* 4-F, 3-(morpholinosulfonyl) Ester (-COOCH₃) N/A Anti-HBV activity; crystallography studied
Methyl 5-aminobenzo[b]thiophene-2-carboxylate 5-NH₂ Ester (-COOCH₃) 20699-85-8 Amino group enables H-bonding

*Full name: Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate

Key Observations :

  • Electronic Effects : Methyl (electron-donating) vs. chloro (electron-withdrawing) substituents alter ring electron density, affecting reactivity and interaction with biological targets .
  • Functional Groups: Esters improve lipophilicity, while carboxylic acids enhance water solubility and ionic interactions. The morpholinosulfonyl group in the fluoro derivative introduces hydrogen-bonding capacity and bulkiness, critical for anti-HBV activity .

Insights :

  • The morpholinosulfonyl group in the fluoro derivative enhances anti-HBV activity through sulfonamide-protein interactions .
  • Sulfone derivatives (e.g., 1,1-dioxides) exhibit stronger electrophilicity, aiding in covalent binding to STAT3 .

Physicochemical Properties

Table 4: Physicochemical Data
Compound Melting Point (°C) Solubility Stability
This compound Not reported Lipophilic (ester) Stable under anhydrous conditions
4-Methylbenzo[b]thiophene-2-carboxylic acid Not reported Polar (aqueous) Prone to decarboxylation at high temps
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-...* 153–156 Moderate (ethanol) Sensitive to hydrolysis

*Full name: Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate

Key Trends :

  • Esters (e.g., target compound) are more lipophilic than carboxylic acids, favoring blood-brain barrier penetration.
  • Sulfone derivatives (e.g., STAT3 inhibitors) exhibit higher thermal and oxidative stability compared to sulfides .

Biological Activity

Methyl 4-methylbenzo[b]thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_{12}H_{12}O_2S and a molecular weight of approximately 210.26 g/mol. The compound features a methyl group at the 4-position and a carboxylate group at the 2-position, which contribute to its unique chemical properties and potential applications.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Anticancer Properties : The compound has been investigated for its cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of cancer cells in vitro, with specific IC50 values indicating effective concentrations required to achieve significant growth inhibition .

The biological activity of this compound is thought to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or microbial metabolism. This interaction can lead to modulation of critical signaling pathways, ultimately affecting cell growth and survival .
  • Receptor Modulation : It may also interact with receptors that play roles in cellular signaling, which can influence various physiological responses, such as apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial properties.
  • Cytotoxicity Assessment : In a series of experiments involving different cancer cell lines (e.g., A431 and HT29), this compound demonstrated IC50 values below those of standard chemotherapy agents like doxorubicin, highlighting its potential as an anticancer drug candidate .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how this compound interacts with target proteins, revealing hydrophobic interactions as a key factor in its binding affinity .

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µg/mL)
This compoundYesYes<10
DoxorubicinModerateHigh~0.5
Benzo[b]thiophene-2-carboxylic acidYesModerate~20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-methylbenzo[b]thiophene-2-carboxylate
Reactant of Route 2
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Methyl 4-methylbenzo[b]thiophene-2-carboxylate

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